molecular formula C19H18N2O3 B11129373 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11129373
M. Wt: 322.4 g/mol
InChI Key: IQQLGLXYTWTGSO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a carboxamide group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where anisole (methoxybenzene) reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxoethyl Group: The oxoethyl group can be introduced through a Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-N’-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: Similar in structure but contains an oxadiazole ring instead of an indole ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, but lacks the indole and carboxamide groups.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains an indole ring and a benzoyl group, but has different substituents and functional groups.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-10-9-14-11-15(5-8-17(14)21)19(23)20-12-18(22)13-3-6-16(24-2)7-4-13/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

IQQLGLXYTWTGSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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